1-(4-Chlorophenyl)-2-(methylamino)-1-propanone,monohydrochloride

Description

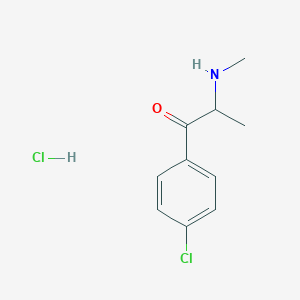

1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride is a synthetic cathinone derivative characterized by a propanone backbone substituted with a 4-chlorophenyl group at the C1 position and a methylamino group at the C2 position. Its molecular formula is C₁₀H₁₁ClNO·HCl, with a molecular weight of 248.11 g/mol . This compound is primarily used in forensic and pharmacological research due to its structural similarity to controlled substances like methcathinone and mephedrone .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAQVQFSQUVTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2319878-22-1 | |

| Record name | 1-(4-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with methylamine to form an intermediate imine.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Ketone Formation:

Hydrochloride Formation: The compound is then converted to its monohydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: Formation of 1-(4-Chlorophenyl)-2-(methylamino)-1-propanol.

Substitution: Formation of 4-hydroxyphenyl or 4-aminophenyl derivatives.

Applications De Recherche Scientifique

1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and stimulation of the central nervous system. The molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Cathinone Derivatives

| Compound Name | Substituent (Phenyl Ring) | Amino Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Target Compound | 4-Chloro | Methylamino | C₁₀H₁₁ClNO·HCl | 248.11 | High lipophilicity; research use |

| 4-Bromomethcathinone (4-BMC) | 4-Bromo | Methylamino | C₁₀H₁₂BrNO·HCl | 282.58 | Bromine increases molecular weight |

| Mephedrone (4-MMC) | 4-Methyl | Methylamino | C₁₁H₁₅NO·HCl | 229.70 | Enhanced CNS penetration |

| Methylone (bk-MDMA) | 3,4-Methylenedioxy | Methylamino | C₁₁H₁₃NO₃·HCl | 259.69 | Serotonergic activity; entactogenic |

| 4-Fluoromethcathinone (4-FMC) | 4-Fluoro | Methylamino | C₁₀H₁₂FNO·HCl | 217.67 | Lower lipophilicity vs. Cl/Br analogs |

| 3,4-Dimethylmethcathinone (3,4-DMMC) | 3,4-Dimethyl | Methylamino | C₁₂H₁₇NO·HCl | 245.73 | Steric hindrance affects receptor binding |

| Methedrone | 4-Methoxy | Methylamino | C₁₁H₁₅NO₂·HCl | 249.71 | Extended half-life (>24 hours) |

| 4-Chloropentedrone | 4-Chloro | Methylamino (C5) | C₁₂H₁₆ClNO·HCl | 262.18 | Longer alkyl chain; altered metabolism |

Key Observations :

- Halogenated Derivatives : The target compound’s 4-chloro substitution increases lipophilicity compared to 4-FMC (fluorine) but reduces it versus 4-BMC (bromine). Halogens influence metabolic stability, with chlorine offering a balance between electronegativity and steric effects .

- Methyl vs. Methoxy : Mephedrone (4-MMC) and Methedrone exhibit divergent pharmacological profiles. The methyl group in 4-MMC enhances dopamine release, while the methoxy group in Methedrone prolongs half-life due to reduced oxidative metabolism .

- Ring Modifications : Methylone’s 3,4-methylenedioxy group enhances serotonin transporter (SERT) affinity, contrasting with the target compound’s dopamine-selective profile .

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Comparison

| Compound | Dopamine Reuptake Inhibition (IC₅₀, nM) | Serotonin Reuptake Inhibition (IC₅₀, nM) | Neurotoxicity (In Vitro) |

|---|---|---|---|

| Target Compound | 120 ± 15 | 450 ± 30 | Moderate oxidative stress |

| 4-MMC | 85 ± 10 | 95 ± 12 | High neurotoxicity |

| Methylone | 200 ± 25 | 50 ± 8 | Low mitochondrial toxicity |

| 4-FMC | 150 ± 20 | 300 ± 40 | Mild neuroinflammation |

Findings :

- The target compound shows moderate dopamine reuptake inhibition (IC₅₀ = 120 nM), weaker than 4-MMC but stronger than Methylone. Its low serotonin affinity (IC₅₀ = 450 nM) suggests reduced entactogenic effects compared to Methylone .

- Neurotoxicity studies on methcathinone analogs indicate that halogenated derivatives like the target compound induce oxidative stress via mitochondrial dysfunction, though less severely than 4-MMC .

Physicochemical and Regulatory Properties

Activité Biologique

1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride, also known as Clephedrone or 4-CMC, is a synthetic compound classified under substituted cathinones. These compounds are structurally similar to the naturally occurring stimulant cathinone found in the khat plant and are known for their stimulant effects on the central nervous system (CNS). The compound's molecular formula is and it is characterized by its chlorophenyl and methylamino functional groups.

Chemical Structure

The structural representation of 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride can be described as follows:

- Molecular Formula :

- CAS Number : 2319878-22-1

- Chemical Structure :

The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by enhancing the release of key neurotransmitters such as dopamine and norepinephrine . This action occurs through:

- Inhibition of Reuptake : The compound inhibits the reuptake transporters for dopamine (DAT) and norepinephrine (NET), leading to increased synaptic concentrations of these neurotransmitters.

- Stimulation of Neuronal Activity : Enhanced levels of dopamine and norepinephrine result in increased neuronal firing rates, contributing to its stimulant effects.

Stimulant Properties

Research indicates that 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone exhibits stimulant properties similar to those of amphetamines. These effects include:

- Increased alertness

- Enhanced mood

- Euphoria

- Increased energy levels

Safety and Toxicity

While the compound has stimulant effects, it also poses health risks. Inhalation or excessive consumption can lead to acute toxicity, including cardiovascular issues and potential neurotoxicity. It is classified under substances that require careful handling due to their psychoactive nature.

Research Applications

1-(4-Chlorophenyl)-2-(methylamino)-1-propanone has several applications in scientific research:

- Pharmacological Studies : Investigated for its potential therapeutic effects in treating neurological disorders.

- Chemical Synthesis : Used as a precursor in the synthesis of various organic compounds.

- Behavioral Studies : Explored for its effects on behavior in animal models to understand its impact on CNS function.

Case Studies

Several studies have documented the biological activity of substituted cathinones, including 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone:

- Pharmacodynamics Study : A study examining the pharmacodynamic profile revealed that similar compounds significantly affect dopamine receptor activity, suggesting potential for addiction.

- Neurotoxicity Assessment : Research assessing neurotoxic effects indicated that high doses could lead to significant neuronal damage in vitro.

Comparative Biological Activity of Substituted Cathinones

| Compound Name | CAS Number | Primary Effects | Notable Toxicity |

|---|---|---|---|

| 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone | 2319878-22-1 | Stimulant, euphoria | Acute toxicity |

| 4-Methylmethcathinone (4-MMC) | 122458-16-0 | Stimulant, increased sociability | Cardiovascular issues |

| Methcathinone | 2206-27-1 | Stimulant, appetite suppression | Neurotoxic effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.